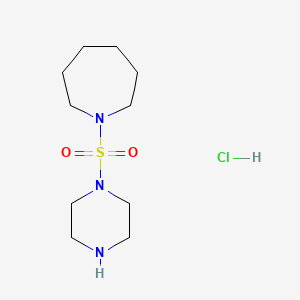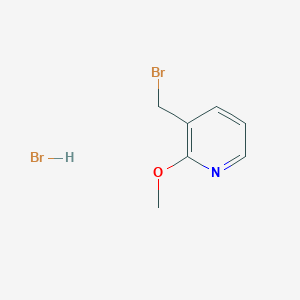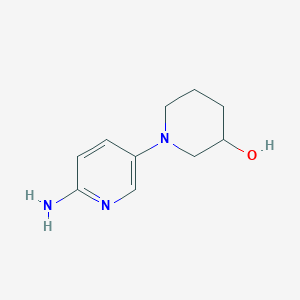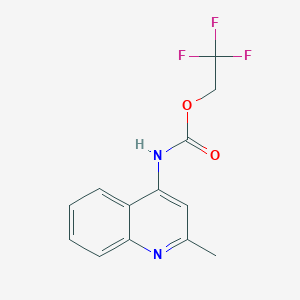
4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” is a chemical compound with the molecular formula C26H24FN3O . It is also known by other names such as “1-benzyl-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indole” and "Methanone, [4-(2-fluorophenyl)-1-piperazinyl][1-(phenylmethyl)-1H-indol-2-yl]-" .
Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” is characterized by the presence of a fluorophenyl group, a piperazinyl group, and a benzylindol-2-YL ketone group . The exact arrangement of these groups in the molecule would require more detailed structural analysis.Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” is 413.49 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Compound Activity : 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone (FPMINT) is a novel ENT inhibitor, showing greater selectivity for ENT2 over ENT1 .
- Most Potent Inhibitor : Compound 3c emerged as the most potent ENT inhibitor, reducing uridine uptake without affecting Km. It’s irreversible and non-competitive .
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, suggests that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It’s important to note that the safety and hazards of “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” might be different and specific information was not found in the available resources.
Zukünftige Richtungen
The future directions for “4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone” could involve further studies on its synthesis, structure-activity relationship, and potential applications. For instance, the study on FPMINT analogues suggests that modifications to the structure of similar compounds can significantly affect their activity . This opens up possibilities for the design of new compounds with improved properties.
Wirkmechanismus
Target of Action
The primary targets of 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which can impact various cellular processes that rely on nucleoside transport .
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2. This can affect nucleotide synthesis and other cellular processes that rely on nucleoside transport .
Eigenschaften
IUPAC Name |
(1-benzylindol-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c27-22-11-5-7-13-24(22)28-14-16-29(17-15-28)26(31)25-18-21-10-4-6-12-23(21)30(25)19-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDSMONEJAVYKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3Z)-1-(4-chlorobenzyl)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2367443.png)
![4-(4-Methylpyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2367445.png)

![2-chloro-N-{5-[(2,6-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2367449.png)

![2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2367453.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2367455.png)
![2-Tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2367457.png)